REACTION_CXSMILES
|
[Br:1][C:2]1[CH:20]=[CH:19][C:5]2[CH2:6][CH2:7][CH:8]3[CH:17]([C:4]=2[CH:3]=1)[C:16]1[CH:15]=[C:14]([Br:18])[CH:13]=[CH:12][C:11]=1[CH2:10][CH2:9]3.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:20]=[CH:19][C:5]2[CH:6]=[CH:7][C:8]3[CH:9]=[CH:10][C:11]4[CH:12]=[CH:13][C:14]([Br:18])=[CH:15][C:16]=4[C:17]=3[C:4]=2[CH:3]=1
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Name
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2,11-dibromo-5,6,6a,7,8,12b-hexahydrobenzo[c]phenanthrene
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Quantity
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46 g
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Type
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reactant
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Smiles
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BrC1=CC2=C(CCC3CCC=4C=CC(=CC4C23)Br)C=C1
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Name
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|
Quantity
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80.6 g
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Type
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reactant
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Smiles
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C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
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Name
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|
Quantity
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300 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the precipitated hydroquinone is filtered off
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Type
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WASH
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Details
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washed twice with 50 ml of toluene each time
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Type
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CUSTOM
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Details
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the residue is dried in vacuo
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Type
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CUSTOM
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Details
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is sublimed at 190° C.
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Type
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CUSTOM
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Details
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0.01 mbar, and the sublimate is recrystallised from isopropanol
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Name
|
|
Type
|
|
Smiles
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BrC1=CC2=C(C=CC=3C=CC=4C=CC(=CC4C23)Br)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |